Norquetiapine is the major active human metabolite of the atypical antipsychotic drug quetiapine. [] It is classified as a norepinephrine transporter inhibitor and has demonstrated unique pharmacological properties in vitro. [, ] Norquetiapine plays a crucial role in scientific research due to its distinct receptor profile and potential for contributing to the therapeutic effects of quetiapine. [] Research on norquetiapine encompasses investigations into its pharmacological activity, pharmacokinetic properties, and potential therapeutic applications beyond those of its parent compound. [, , ]
Norquetiapine is synthesized through the N-desalkylation of quetiapine, which involves the removal of an alkyl group from the nitrogen atom in the quetiapine molecule. This metabolic process predominantly occurs in the liver and is catalyzed by the enzyme CYP3A4. The synthesis can also be achieved through chemical methods in laboratory settings, though these are less common compared to biological synthesis.
The synthesis involves several steps:
Norquetiapine has a molecular formula of C17H20N2S and a molecular weight of 288.42 g/mol. Its structure features a dibenzothiazepine core similar to that of quetiapine but lacks one alkyl group.
Norquetiapine undergoes several chemical reactions that influence its pharmacological activity:
The binding kinetics and affinity for various receptors have been studied using in vitro assays, providing insights into its mechanism of action and therapeutic potential .
Norquetiapine's mechanism involves multiple pathways:
Research indicates that norquetiapine's activity at these receptors may mediate some of the therapeutic effects seen with quetiapine, particularly in mood disorders .
Norquetiapine has been studied for its potential applications beyond antipsychotic treatment:
Norquetiapine (N-desalkylquetiapine) is the primary active metabolite of the atypical antipsychotic quetiapine. Its formation occurs predominantly via hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 responsible for the initial N-dealkylation step. This process involves oxidative cleavage of the parent drug’s aliphatic side chain, converting quetiapine to norquetiapine [1] [5]. The reaction generates a secondary amine metabolite with distinct physicochemical properties, including a higher pKa (8.6 vs. quetiapine’s 3.3) and enhanced water solubility [5].
While CYP3A4 accounts for >90% of norquetiapine formation, recent evidence indicates CYP2D6 contributes to downstream metabolism. Genetic polymorphisms (e.g., CYP2D64 alleles) or CYP2D6 inhibitors reduce norquetiapine clearance, increasing systemic exposure. This is clinically significant in patients with intermediate/poor metabolizer phenotypes [1] [10]. Renal impairment further alters kinetics, as 70% of quetiapine’s metabolites undergo urinary excretion [1].
Table 1: Key Metabolic Transformations in Norquetiapine Biosynthesis
Process | Enzyme | Chemical Change | Impact on Properties |
---|---|---|---|
N-dealkylation | CYP3A4 | Removal of ethanol-piperazine side chain | Increased pKa (8.6); higher solubility |
7-Hydroxylation | CYP2D6 | Hydroxylation at position 7 | Inactive metabolite; minor pathway |
Sulfoxidation | CYP3A4 | Oxidation of thiazepine sulfur | Inactive metabolite; primary excretion |
Norquetiapine exhibits fundamentally distinct pharmacokinetic properties compared to quetiapine:
Table 2: Pharmacokinetic Parameters of Quetiapine vs. Norquetiapine in Rats
Parameter | Quetiapine | Norquetiapine | Ratio (NQTP/QTP) |
---|---|---|---|
Oral bioavailability | 0.63% | 15.6% | 24.8 |
AUC₀–∞ (ng·h/mL) | 1,850 | 28,400 | 15.4 |
Cₘₐₓ (ng/mL) | 120 | 1,560 | 13.0 |
Brain-to-plasma ratio | 0.8 | 1.85 | 2.3 |
Metabolic pathways of quetiapine vary significantly across species, impacting norquetiapine exposure:
Table 3: Species Differences in Quetiapine Metabolism
Species | Primary CYP Isoform | Norquetiapine Exposure | Key Metabolic Differences |
---|---|---|---|
Human | CYP3A4 > CYP2D6 | High (AUC ~2x quetiapine) | CYP2D6 polymorphisms alter clearance |
Rat | CYP3A1/2 | Moderate | Higher CYP3A activity; faster 7-hydroxylation |
Dog | CYP3A12 | Very high | Minimal CYP2D6 activity; reduced 7-OH-QTP |
Primate | CYP3A4-like | Low | Enhanced norquetiapine glucuronidation |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8